Spiro[3.3]hepta-2,5-diene
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Overview
Description
Spiro[3.3]hepta-2,5-diene is an organic compound with the molecular formula C7H8. It is a bicyclic hydrocarbon characterized by a spiro linkage between two cyclopropane rings and a conjugated diene system. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[3.3]hepta-2,5-diene can be synthesized through several methods. One common approach involves the intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a catalyst. This reaction typically requires mild conditions and can be promoted by visible light-induced photosensitization . Another method involves the reaction of cyclopropylidene with dienes under specific conditions to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene system into a saturated hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the spiro carbon or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Spiro[3.3]hepta-2,5-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which Spiro[3.3]hepta-2,5-diene exerts its effects involves its ability to participate in various chemical reactions due to its strained spirocyclic structure. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]hepta-4,6-diene: Another spirocyclic compound with a different ring size and substitution pattern.
Spiro[2.3]heptane: A simpler spirocyclic compound with a single cyclopropane ring.
Uniqueness
Spiro[3.3]hepta-2,5-diene is unique due to its conjugated diene system and the presence of two cyclopropane rings. This structure imparts distinct reactivity and stability compared to other spirocyclic compounds .
Properties
CAS No. |
22635-78-5 |
---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
spiro[3.3]hepta-2,6-diene |
InChI |
InChI=1S/C7H8/c1-3-7(4-1)5-2-6-7/h1-3,5H,4,6H2 |
InChI Key |
NODMEAHDWHZSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC12CC=C2 |
Origin of Product |
United States |
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